5-Bromo-2-(pentyloxy)benzaldehyde
CAS No.: 861408-96-0
Cat. No.: VC2525282
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861408-96-0 |
|---|---|
| Molecular Formula | C12H15BrO2 |
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 5-bromo-2-pentoxybenzaldehyde |
| Standard InChI | InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 |
| Standard InChI Key | QMRFMGRLOVYTAK-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=C(C=C(C=C1)Br)C=O |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1)Br)C=O |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of 5-Bromo-2-(pentyloxy)benzaldehyde is , and its molecular weight is 271.15 g/mol . The precise molecular structure includes a bromine atom attached to the benzene ring at the fifth position and a pentyloxy group at the second position, with an aldehyde functional group located at the first position.
IUPAC Name and Identifiers
The IUPAC name for this compound is 5-bromo-2-pentoxybenzaldehyde . Other identifiers include:
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Standard InChI: InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3
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Standard InChIKey: QMRFMGRLOVYTAK-UHFFFAOYSA-N
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SMILES Notation: CCCCCOC1=C(C=C(C=C1)Br)C=O
Physical Appearance
This compound typically appears as a crystalline solid that ranges from pale yellow to orange in color . Its physical state facilitates handling in laboratory settings for research purposes.
Synthesis and Preparation Methods
General Synthetic Route
The synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde generally involves a multi-step process starting from brominated salicylaldehydes or related precursors. The key steps include:
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Bromination: Introduction of bromine into the aromatic ring at the desired position.
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Etherification: Substitution of a hydroxyl group with a pentyloxy chain via alkylation.
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Aldehyde Functionalization: Ensuring the preservation or introduction of the aldehyde group during synthesis.
Industrial production often employs continuous flow reactors to optimize yield and maintain consistent product quality.
Reaction Conditions
Common reagents and solvents used in these reactions include:
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Brominating agents such as bromine or N-bromosuccinimide.
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Alkylating agents like pentyl iodide or pentanol.
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Solvents such as dichloromethane (CHCl) and dimethylformamide (DMF).
These reactions are typically conducted under controlled temperatures ranging from room temperature to elevated conditions depending on the step involved .
Purification Techniques
Purification methods include recrystallization using solvents like hexane or ethyl acetate, and column chromatography for separating impurities .
Chemical Properties
Functional Groups
The compound contains three primary functional groups:
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Aldehyde Group (-CHO): Responsible for nucleophilic addition reactions.
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Bromine Atom (-Br): Enhances reactivity through halogen bonding and electrophilic substitution.
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Pentyloxy Group (-O-): Provides hydrophobicity and influences solubility .
Reactivity
The presence of these functional groups allows for diverse chemical transformations:
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Oxidation: Conversion to carboxylic acids.
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Reduction: Formation of alcohols or amines.
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Substitution: Introduction of other substituents on the aromatic ring depending on reaction conditions .
Applications
Organic Synthesis
5-Bromo-2-(pentyloxy)benzaldehyde serves as a precursor in organic synthesis due to its versatile reactivity. It is used in constructing complex molecules such as heterocycles, polymers, and intermediates for pharmaceuticals .
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
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As a scaffold for synthesizing bioactive molecules.
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Investigation into antimicrobial or anticancer properties based on its halogenated aromatic core .
Material Science
In material science, it contributes to developing new materials with specific optical or electronic properties due to its aromatic structure coupled with halogen substitution .
Analytical Data
Spectroscopic Analysis
Spectroscopic techniques provide crucial insights into the structural confirmation of this compound:
Infrared (IR) Spectroscopy
Characteristic peaks include:
Nuclear Magnetic Resonance (NMR)
Proton (H NMR) signals:
Chromatographic Techniques
High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95% in synthesized batches .
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